(Z)-[3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine
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Overview
Description
(Z)-[3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, with a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine typically involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate under controlled conditions. This reaction is often carried out in the presence of a base to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, can be optimized to improve yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced control over parameters such as temperature, pressure, and reactant concentrations to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(Z)-[3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines .
Scientific Research Applications
(Z)-[3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (Z)-[3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylhydrazine: Similar in structure but with a phenyl ring instead of a pyridine ring.
Trifluoromethylated pyrazoles: These compounds share the trifluoromethyl group but have different core structures.
Properties
Molecular Formula |
C6H6F3N3 |
---|---|
Molecular Weight |
177.13 g/mol |
IUPAC Name |
(Z)-[3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)4-2-1-3-11-5(4)12-10/h1-4H,10H2/b12-5- |
InChI Key |
CBUDSPDSGFOEMF-XGICHPGQSA-N |
Isomeric SMILES |
C1=CC(/C(=N/N)/N=C1)C(F)(F)F |
Canonical SMILES |
C1=CC(C(=NN)N=C1)C(F)(F)F |
Origin of Product |
United States |
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